molecular formula C16H13N3O B8439362 m-(5,6-Dihydro-s-triazolo(5,1-a)isoquinolin-2-yl)phenol CAS No. 55309-05-2

m-(5,6-Dihydro-s-triazolo(5,1-a)isoquinolin-2-yl)phenol

Cat. No. B8439362
CAS RN: 55309-05-2
M. Wt: 263.29 g/mol
InChI Key: ZROWZDTZBBTVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04075341

Procedure details

2-(3-Hydroxyphenyl)-5,6-dihydro-s-triazolo-[5,1-a]isoquinoline (3.95 g.) is added to 60 ml. of ethanol containing one equivalent proportion of sodium ethoxide. To this mixture is added 1.57 ml. of ethyl iodide in 15 ml. of ethanol. After stirring for one hour at room temperature, a further 1.57 ml. of ethyl iodide is added and the mixture is refluxed for 18 hours. The solvent is distilled off and the residue is washed with water and extracted with dichloromethane. Evaporation of the solvent and crystallization of the residue from ethanol gives 3.87 g. of the title product; m.p. 102°-3° C.
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]2[N:20]=[C:11]3[C:12]4[C:17]([CH2:18][CH2:19][N:10]3[N:9]=2)=[CH:16][CH:15]=[CH:14][CH:13]=4)[CH:5]=[CH:6][CH:7]=1.[O-][CH2:22][CH3:23].[Na+].C(I)C>C(O)C>[CH2:22]([O:1][C:2]1[CH:3]=[C:4]([C:8]2[N:20]=[C:11]3[C:12]4[C:17]([CH2:18][CH2:19][N:10]3[N:9]=2)=[CH:16][CH:15]=[CH:14][CH:13]=4)[CH:5]=[CH:6][CH:7]=1)[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
3.95 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C1=NN2C(C3=CC=CC=C3CC2)=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture is added 1.57 ml
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
WASH
Type
WASH
Details
the residue is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and crystallization of the residue from ethanol
CUSTOM
Type
CUSTOM
Details
gives 3.87 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)C1=NN2C(C3=CC=CC=C3CC2)=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.